molecular formula C16H16O2 B8611733 1,1-Bis-(3-methoxyphenyl)ethene CAS No. 1488-34-2

1,1-Bis-(3-methoxyphenyl)ethene

Cat. No. B8611733
CAS RN: 1488-34-2
M. Wt: 240.30 g/mol
InChI Key: KSMRFPKIISBZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis-(3-methoxyphenyl)ethene is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
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properties

CAS RN

1488-34-2

Product Name

1,1-Bis-(3-methoxyphenyl)ethene

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-3-[1-(3-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-12(13-6-4-8-15(10-13)17-2)14-7-5-9-16(11-14)18-3/h4-11H,1H2,2-3H3

InChI Key

KSMRFPKIISBZTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.28 g (20 mmoles) of 1,1-bis(3-methoxyphenyl)ethanol are dissolved in 30 mL of glacial acetic acid. A catalytical amount of iodine is added and the solution refluxed for about 5-15 minutes or until the dehydration is complete. The progress of the reaction is monitored by TLC on silica (5% EtOAc in hexanes). The burgundy red solution is diluted with water (100 mL) and the product extracted with ether (2-3 extractions with 10 mL portions). The combined ethereal extracts are washed consecutively with water (into which a spatula tip of sodium metabisulfite was added) and 10% sodium carbonate, dried over anh. K2CO3 and evaporated to yield 4.63 g (96%) of the title compound. 1H NMR (CDCl3): 6.8-7.3 (m, ArH, 8H), 5.45(s, C═CH2, 2H), 3.75 (s, OCH3, 6H).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
96%

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